1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
説明
Historical Development of Pyridazine-Based Research
Pyridazine derivatives first gained attention in the mid-20th century following the discovery of their heterocyclic framework’s electronic and hydrogen-bonding properties. Early studies focused on simple pyridazine analogs, such as pyridazinone, which demonstrated modest bioactivity in antimicrobial assays. The introduction of carboxylic acid substituents in the 1980s marked a pivotal shift, enabling enhanced solubility and metal-chelating capabilities. For instance, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives were synthesized via hydrothermal methods, achieving yields exceeding 80% under optimized conditions.
A comparative analysis of key pyridazine milestones reveals the progressive complexity of derivatives:
The incorporation of the 2-methoxyethyl group in the early 21st century, as seen in the title compound, addressed historical challenges such as rapid hepatic clearance and poor blood-brain barrier penetration.
Evolution of Scientific Interest in Pyridazine Derivatives
Scientific interest in pyridazine derivatives has evolved from curiosity-driven structural studies to targeted drug design. The 2-methoxyethyl substituent in this compound exemplifies this shift, as it introduces steric bulk and ether oxygen-induced polarity. These modifications optimize interactions with hydrophobic enzyme pockets while maintaining aqueous solubility—a balance critical for oral bioavailability.
Multicomponent reaction (MCR) strategies, highlighted in recent reviews, have revolutionized pyridazine synthesis. For example, one-pot reactions between aldehydes, acetophenones, and cyanoacetamides yield 3-cyano-2-pyridones with anticancer activity. Such methods contrast with earlier stepwise approaches, reducing purification steps and improving atom economy. The title compound’s synthesis likely benefits from similar MCR protocols, though specific pathways remain proprietary.
Significance in Contemporary Medicinal Chemistry
The structural attributes of this compound align with modern medicinal chemistry priorities:
- Hydrogen-Bonding Capacity : The carboxylic acid and pyridazine keto groups act as hydrogen bond donors/acceptors, facilitating interactions with serine proteases and kinases.
- Zwitterionic Potential : With calculated pKa values of ~3.1 (carboxylic acid) and ~1.8 (pyridazine N), the compound adopts zwitterionic states at physiological pH, enhancing membrane permeability.
- Thermodynamic Stability : Crystallographic data from related compounds suggest that the 2-methoxyethyl group reduces ring strain, conferring stability during long-term storage.
These properties underpin its investigation as a scaffold for kinase inhibitors and antibacterial agents, with preliminary docking studies indicating nanomolar affinity for bacterial dihydrofolate reductase.
Current Research Landscape and Challenges
Recent studies (2020–2025) emphasize structure-activity relationship (SAR) optimization of pyridazine derivatives. For this compound, key challenges include:
- Synthetic Scalability : Hydrothermal methods, while efficient for small-scale synthesis (e.g., 0.5–5 g batches), face limitations in reaction vessel design for industrial-scale production.
- Stereochemical Control : The compound’s planar pyridazine ring minimizes stereoisomerism, but side chain conformations may influence target binding—a factor poorly characterized in current literature.
- Biological Screening Gaps : Despite computational predictions of antimicrobial activity, empirical data remain sparse, necessitating high-throughput screening campaigns.
Research Objectives and Scope of Present Study
This review consolidates fragmented data on this compound, with objectives to:
- Analyze synthetic methodologies and their efficiency.
- Evaluate physicochemical properties predictive of bioactivity.
- Identify gaps in biological testing and propose future research directions.
By contextualizing this compound within broader pyridazine research, the review aims to accelerate its translation from chemical curiosity to therapeutic lead.
特性
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)3-2-6(9-10)8(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSHWXWMIHOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid
The precursor 6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized via cyclization of hydrazine with a 1,4-diketone derivative. For example, methyl 3-oxopentanedioate reacts with hydrazine hydrate in ethanol under reflux to yield methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Hydrolysis of the ester group with aqueous NaOH produces the carboxylic acid.
N-1 Alkylation with 2-Methoxyethyl Groups
The nitrogen at position 1 of the pyridazinone ring is selectively alkylated using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Subsequent hydrolysis with hydrochloric acid affords the target carboxylic acid.
Key Data :
Hydrothermal Synthesis from Halogenated Precursors
A patent (CN102924371B) describes a high-yield hydrothermal method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine. While this method targets a pyridine derivative, analogous conditions may apply to pyridazine systems.
Adaptation for Pyridazine Systems
Replacing the pyridine substrate with 3-chloro-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine in a hydrothermal reactor at 140°C for 72 hours facilitates hydrolysis of the chloride to a carboxylic acid. The reaction employs water as a green solvent, eliminating the need for toxic reagents.
Key Data :
Electrochemical Carboxylation of Brominated Intermediates
Recent advances in electrocatalysis enable direct carboxylation of halogenated heterocycles. A study demonstrated the electrochemical substitution of bromine with carboxylic acid groups using CO₂ under mild conditions.
Synthesis of 3-Bromo-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine
Bromination of 1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine at position 3 using N-bromosuccinimide (NBS) in methanol yields the brominated precursor. The reaction is conducted in the dark at room temperature to avoid side reactions.
Electrocarboxylation Procedure
The brominated derivative undergoes constant-current electrolysis (15 mA/cm²) in acetonitrile with tetrapropylammonium cyanide (TPAC) as a supporting electrolyte. CO₂ is bubbled through the solution, resulting in carboxylation at position 3.
Key Data :
Microbial Hydroxylation Approaches
While microbial methods are established for pyridine derivatives (e.g., hydroxylation of pyridine-2-carboxylic acid by Alcaligenes faecalis), analogous biocatalytic routes for pyridazines remain underexplored. Theoretical pathways involve engineered enzymes to hydroxylate or carboxylate pyridazine precursors, though experimental validation is pending.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Alkylation | 6-Oxo-pyridazine-3-carboxylate | 70–75% | DMF, 80–100°C | Selective N-1 functionalization |
| Hydrothermal | 3-Chloro-pyridazine derivative | >80%* | 140°C, aqueous | Solvent-free, high yield |
| Electrocarboxylation | 3-Bromo-pyridazine derivative | 65–78% | Electrochemical, CO₂ atmosphere | Mild conditions, atom-economical |
*Reported for pyridine analogue.
化学反応の分析
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ester linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methoxyethanol: A related compound with similar functional groups but different structural properties.
Pyridazine derivatives: Compounds with a pyridazine ring that may have different substituents and functional groups.
生物活性
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 875163-77-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H10N2O4
- Molar Mass : 198.18 g/mol
- Structural Characteristics : The compound features a dihydropyridazine ring with a carboxylic acid and an oxo group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the dihydropyridazine class exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under investigation has shown promise in several studies.
Anticancer Activity
A notable study explored the anticancer effects of similar dihydropyridazine derivatives on cancer cell lines. The MTT assay was employed to evaluate cell viability in the MCF-7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin (Dox) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| This compound | TBD | MCF-7 |
Note: TBD indicates that specific IC50 values for this compound were not reported in the available literature but warrant further investigation.
Antibacterial Activity
Another aspect of interest is the potential antibacterial activity of this compound. In vitro studies have shown that dihydropyridazines can inhibit bacterial growth by interfering with bacterial metabolic pathways or cell wall synthesis. However, specific data on the antibacterial efficacy of this compound remains limited and requires further exploration .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the dihydropyridazine family:
- Synthesis and Evaluation of Anticancer Activity :
- Mechanism of Action :
- Toxicological Assessment :
Q & A
Q. What are the common synthetic routes for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
The synthesis typically involves cyclization of substituted hydrazine derivatives with carbonyl-containing precursors. A standard method includes:
- Step 1 : Reaction of a methoxyethyl-substituted hydrazine with a β-keto ester (e.g., ethyl 3-oxohexanoate) under reflux in ethanol to form the pyridazine ring .
- Step 2 : Hydrolysis of the ester group using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water at 0–5°C to yield the carboxylic acid .
- Key Conditions : Maintain pH 7–8 during cyclization to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct signals for the methoxyethyl group (δ 3.2–3.5 ppm) and pyridazine ring protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculated for C₉H₁₂N₂O₄: [M+H]+ = 213.0875 .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm functional groups .
Q. How do substituents on the pyridazine core influence physicochemical properties?
- Solubility : The methoxyethyl group enhances aqueous solubility compared to alkyl or aryl substituents due to increased polarity. For example, derivatives with ester groups (e.g., methyl esters) exhibit logP values ~1.2, whereas carboxylic acid forms have logP ~0.5 .
- Stability : The dihydropyridazine ring is prone to oxidation under acidic conditions (pH < 3), necessitating storage at neutral pH and 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in its synthesis?
The cyclization proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-keto ester’s carbonyl carbon, forming a six-membered transition state. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for this step, with solvent polarity (ethanol) stabilizing the transition state . Post-cyclization, tautomerization occurs to stabilize the 1,6-dihydropyridazine system, confirmed by X-ray crystallography in related compounds .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) often arise from:
- Substituent Effects : Minor structural variations (e.g., para-substituted phenyl vs. methoxyethyl) alter binding affinity. For example, a methoxyethyl group may enhance solubility but reduce hydrophobic interactions with target proteins .
- Assay Conditions : Optimize pH (7.4 for physiological relevance) and use orthogonal assays (e.g., fluorescence polarization + SPR) to validate results. For instance, hypoglycemic activity in analogs varies by >50% when assayed at pH 6.5 vs. 7.4 .
Q. What strategies improve solubility for in vitro assays without compromising stability?
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) to achieve 2–5 mM solubility. Avoid >20% DMSO to prevent denaturation .
- Prodrug Approaches : Convert the carboxylic acid to a methyl ester for cell permeability, followed by intracellular esterase-mediated hydrolysis. This method increased bioavailability by 3-fold in pyridazine analogs .
- pH Adjustment : Prepare stock solutions at pH 7.4 with 10 mM sodium bicarbonate to prevent precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
